4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione
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Overview
Description
4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione: is a chemical compound with a complex structure that includes a benzothiazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione typically involves multiple steps, starting from simpler organic compounds. One common synthetic route includes the cyclization of a suitable precursor, followed by oxidation and amination reactions. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the compound to its oxidized forms.
Reduction: : Reducing the compound to simpler derivatives.
Substitution: : Replacing one or more atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can include various derivatives of the original compound, each with different functional groups and properties.
Scientific Research Applications
4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Studied for its potential biological activity.
Medicine: : Investigated for its therapeutic properties.
Industry: : Employed in the development of new materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to a cascade of biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione: can be compared to other similar compounds, such as 1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione . While both compounds share a similar core structure, they differ in their functional groups and properties, making each unique in its applications.
List of Similar Compounds
1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione
4-amino-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine-2,2-dioxide hydrochloride
Properties
IUPAC Name |
1-methyl-2,2-dioxo-3,4-dihydro-2λ6,1-benzothiazin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-11-9-5-3-2-4-7(9)8(10)6-14(11,12)13/h2-5,8H,6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUPIDIBAXWQRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(CS1(=O)=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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